molecular formula C19H18N2O2S B2432285 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide CAS No. 2097859-70-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide

Cat. No.: B2432285
CAS No.: 2097859-70-4
M. Wt: 338.43
InChI Key: LOIKGFOQQWJJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzofuran ring fused with a benzothiazole ring

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely depending on the specific structure of the benzofuran compound and the biomolecules it interacts with .

Cellular Effects

Benzofuran derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary widely depending on the specific structure of the benzofuran compound and the type of cells it interacts with .

Molecular Mechanism

Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran compounds have been shown to have varying effects over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Benzofuran compounds have been shown to have varying effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran compounds have been shown to interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Benzofuran compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring through cyclization reactions, followed by the introduction of the benzothiazole moiety. The final step involves the formation of the carboxamide group. Reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and benzothiazole derivatives, such as:

Uniqueness

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide is unique due to its combined benzofuran and benzothiazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-ethyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-18-21-15-8-7-12(9-17(15)24-18)19(22)20-10-13-11-23-16-6-4-3-5-14(13)16/h3-9,13H,2,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIKGFOQQWJJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3COC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.